(R)-6-(4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)isoquinoline-1-carbonitrile, also known as PF-06260414, is a synthetic compound classified as a selective androgen receptor modulator (SARM). [, ] It is a relatively new compound with limited published research available, primarily focusing on its potential as a performance-enhancing drug due to its anabolic activity. [, , ] This document will focus on the available scientific data regarding PF-06260414.
The synthesis of PF-06260414 involves several key steps that have been optimized for efficiency. One notable method includes the preparation of 6-bromoisoquinoline, which starts with the reaction of 4-bromobenzaldehyde with amino acetaldehyde dimethyl acetal. This reaction yields a compound that undergoes further transformations to ultimately produce PF-06260414 .
The synthesis can be summarized as follows:
Technical details regarding the reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity but are often proprietary or not fully disclosed in public literature.
PF-06260414 has a specific molecular structure characterized by its unique arrangement of atoms. The chemical structure can be represented by its molecular formula , with a molecular weight of approximately 368.25 g/mol. The compound features a bromo-substituted isoquinoline core, which is essential for its biological activity as a selective androgen receptor modulator .
PF-06260414 participates in various chemical reactions that are essential for its synthesis and potential modifications. Notably, it can undergo nucleophilic substitutions due to the presence of reactive bromine atoms in its structure. These reactions can be exploited to modify the compound for enhanced activity or selectivity.
The mechanism of action of PF-06260414 involves its binding to androgen receptors in muscle and bone tissues. Upon binding, it activates these receptors, leading to anabolic effects such as increased protein synthesis and muscle growth while minimizing androgenic effects in other tissues like the prostate.
Data from clinical trials indicate that PF-06260414 effectively increases lean body mass and improves physical function in populations experiencing muscle wasting .
PF-06260414 presents several physical and chemical properties that are relevant for its application as a pharmaceutical agent:
Relevant analyses include stability testing under different environmental conditions (temperature, light exposure) to ensure product integrity over time.
PF-06260414 has significant scientific uses primarily in clinical settings aimed at treating muscle wasting diseases. Its potential applications include:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0